molecular formula C16H17ClN2O B2718117 9-Chloro-2-cyclohexyl-4H-imidazo[4,5,1-IJ]quinolin-6(5H)-one CAS No. 134601-87-9

9-Chloro-2-cyclohexyl-4H-imidazo[4,5,1-IJ]quinolin-6(5H)-one

Cat. No.: B2718117
CAS No.: 134601-87-9
M. Wt: 288.78
InChI Key: IXJIBCJHNGHBML-UHFFFAOYSA-N
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Description

9-Chloro-2-cyclohexyl-4H-imidazo[4,5,1-ij]quinolin-6(5H)-one (CAS 134601-87-9) is a synthetic small molecule with a molecular formula of C16H17ClN2O and a molecular weight of 288.78 . This compound belongs to a class of 1H-imidazo[4,5-c]quinolin-4-amine derivatives that are recognized in scientific literature as potent positive allosteric modulators (PAMs) of the human A3 adenosine receptor (A3AR) . Its core research value lies in its ability to bind to a hydrophobic allosteric site, postulated to be on the A3AR cytosolic interface, and enhance the receptor's response to its native agonist, adenosine, and other orthosteric agonists like Cl-IB-MECA . The primary mechanism of action for this compound and its close analogues involves flexibly modulating agonist efficacy, notably by increasing the maximal effect (Emax) in functional assays such as [35S]GTPγS binding without significantly altering agonist potency . This allosteric enhancement is particularly effective for low-efficacy agonists and is a key feature for researchers investigating event- and site-specific receptor activation, as the modulator's effect is contingent on the presence of the endogenous agonist . Compounds in this series, characterized by a 2-cyclohexyl substituent, are of significant therapeutic interest. A closely related analogue, LUF6000, is being considered for clinical testing for conditions such as erectile dysfunction, and A3AR agonists are in Phase 2/3 clinical trials for inflammatory diseases like psoriasis and liver conditions including hepatocellular carcinoma and non-alcoholic steatohepatitis (NASH) . This makes the chemical scaffold a valuable tool for pharmacological research and drug discovery. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

5-chloro-2-cyclohexyl-1,3-diazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraen-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O/c17-12-7-6-11-13(20)8-9-19-15(11)14(12)18-16(19)10-4-2-1-3-5-10/h6-7,10H,1-5,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXJIBCJHNGHBML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=NC3=C(C=CC4=C3N2CCC4=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Chloro-2-cyclohexyl-4H-imidazo[4,5,1-IJ]quinolin-6(5H)-one typically involves multistep reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Imidazoquinoline Core: The imidazoquinoline core can be synthesized through a condensation reaction between a suitable aldehyde and an amine, followed by cyclization.

    Introduction of the Chloro Substituent: The chloro substituent can be introduced via a halogenation reaction using reagents such as thionyl chloride or phosphorus pentachloride.

    Cyclohexyl Group Addition: The cyclohexyl group can be added through a Friedel-Crafts alkylation reaction using cyclohexyl chloride and a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of 9-Chloro-2-cyclohexyl-4H-imidazo[4,5,1-IJ]quinolin-6(5H)-one may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

9-Chloro-2-cyclohexyl-4H-imidazo[4,5,1-IJ]quinolin-6(5H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions using reagents such as lithium aluminum hydride can convert the compound into its corresponding amine derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted imidazoquinolines depending on the nucleophile used.

Scientific Research Applications

Overview

9-Chloro-2-cyclohexyl-4H-imidazo[4,5,1-IJ]quinolin-6(5H)-one is a compound of interest in medicinal chemistry, particularly due to its interactions with adenosine receptors. Its structural properties suggest potential applications in treating various diseases, including cancer and inflammatory conditions.

Adenosine Receptor Modulation

The compound has been studied for its role as a modulator of the A3 adenosine receptor (A3AR). A3AR agonists have shown promise in clinical trials for conditions such as cancer and rheumatoid arthritis. The structural analogs of imidazoquinolines, including 9-Chloro-2-cyclohexyl-4H-imidazo[4,5,1-IJ]quinolin-6(5H)-one, have been synthesized to enhance selectivity and potency towards A3AR.

  • Clinical Relevance : Compounds like Cl-IB-MECA have advanced into Phase II trials for treating diseases such as cancer and arthritis, indicating the therapeutic potential of related compounds .

Anticancer Activity

Research indicates that imidazoquinoline derivatives exhibit anticancer properties. The mechanism often involves the inhibition of specific pathways critical for tumor growth and survival. The ability of these compounds to target cancer cell lines effectively makes them candidates for further development.

  • Case Studies : In vitro studies have demonstrated that certain imidazoquinoline derivatives can inhibit the proliferation of melanoma and leukemia cell lines with low GI50 values (as low as 0.1 μM) .

Anti-inflammatory Properties

The modulation of the A3 adenosine receptor by this compound may also lead to anti-inflammatory effects. Agonists at this receptor are known to exert protective effects in inflammatory models.

  • Research Findings : Studies have shown that A3AR agonists can reduce inflammation in animal models, suggesting potential therapeutic applications for inflammatory diseases .

Data Table: Summary of Research Findings

Application AreaCompound TypeKey FindingsReferences
Adenosine Receptor ModulationA3AR AgonistPromising results in clinical trials for cancer and arthritis
Anticancer ActivityImidazoquinoline DerivativesInhibition of melanoma and leukemia cell lines; GI50 < 0.1 μM
Anti-inflammatory EffectsA3AR AgonistsReduction of inflammation in animal models

Mechanism of Action

The mechanism of action of 9-Chloro-2-cyclohexyl-4H-imidazo[4,5,1-IJ]quinolin-6(5H)-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and DNA, leading to modulation of biological processes.

    Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 9-chloro-2-cyclohexyl-4H-imidazo[4,5,1-IJ]quinolin-6(5H)-one with structurally related imidazoquinolinones and analogous heterocycles.

Table 1: Structural and Functional Comparison of Related Compounds

Compound Name Substituents/Modifications Key Properties/Data Reference ID
9-Chloro-2-cyclohexyl-4H-imidazo[4,5,1-IJ]quinolin-6(5H)-one - Cl at C9
- Cyclohexyl at C2
Lipophilicity enhanced by cyclohexyl; potential enzyme inhibition applications
2-Benzyl-5-chloro-4-cyclohexylpyrido[2,3-g]quinoxalin-3(4H)-one (13c) - Cl at C5
- Cyclohexyl at C4
- Benzyl at C2
Yield: 33%; m.p. 53–55°C; IR: 1740 cm⁻¹ (C=O); LC/MS: m/z 420 [M+1]
8-Chloro-4,5-dihydro-2-phenyl-6H-imidazo[4,5,1-ij]quinolin-6-one - Cl at C8
- Phenyl at C2
Yield: 12.0 g; precursor to sulfonic acid derivatives for diuretic applications
5-Methyl-5-neopentylbenzo[4,5]imidazo[2,1-a]isoquinolin-6(5H)-one (3a) - Neopentyl at C5
- Methyl at C5
HRMS: m/z 345.1959 [M+H]+; substituents enhance steric bulk
7,8-Dibromo-2-chloro-9-methyl-4H-imidazo[4,5,1-ij]quinoline - Cl at C2
- Br at C7/C8
- Methyl at C9
CAS: 1609452-31-4; purity: 95%; halogenation likely impacts solubility/bioactivity
U-86170 ([3H]-labeled imidazoquinolinone) - Tritiated di-propylamino group at C5 Radiolabeled derivative used in receptor-binding studies

Key Observations:

Substituent Effects on Bioactivity :

  • The cyclohexyl group in the target compound contrasts with benzyl (13c) or phenyl () substituents in analogs. Cyclohexyl’s bulkiness may improve membrane permeability compared to aromatic groups, which could enhance CNS penetration .
  • Halogenation : Chlorine at C9 (target compound) vs. C5 (13c) or C8 () alters electronic distribution. In 13c, the C5-Cl contributes to a lower melting point (53–55°C) compared to the phenyl-substituted analog (m.p. 152–154°C), suggesting reduced crystallinity .

In contrast, 8-chloro-2-phenyl derivatives () are synthesized using hydroxylamine-O-sulfonic acid, yielding sulfonic acid salts for diuretic applications .

The cyclohexyl group may mimic tert-butyl moieties in TNKS inhibitors (e.g., compound 62, IC50 = 21 nM), where bulky substituents enhance potency .

Spectroscopic and Physical Data: The target compound’s IR and NMR profiles would resemble 13c, with peaks for C=O (~1740 cm⁻¹) and cyclohexyl CH2 groups (~1.00–2.00 ppm in ¹H NMR) . Melting points for chloro-substituted imidazoquinolinones vary widely (53–192°C), influenced by substituent symmetry and crystallinity .

Biological Activity

9-Chloro-2-cyclohexyl-4H-imidazo[4,5,1-IJ]quinolin-6(5H)-one is a synthetic compound belonging to the imidazoquinoline family, which has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound based on available literature, including its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C16H17ClN2O
  • Molar Mass : 288.77 g/mol
  • CAS Number : 134601-87-9

Synthesis

The synthesis of 9-Chloro-2-cyclohexyl-4H-imidazo[4,5,1-IJ]quinolin-6(5H)-one typically involves multi-step organic reactions that include cyclization and chlorination processes. The detailed synthetic route can be referenced in various chemical databases and publications .

Anticancer Properties

Recent studies have highlighted the anticancer potential of imidazoquinoline derivatives. In vitro evaluations demonstrated that 9-Chloro-2-cyclohexyl-4H-imidazo[4,5,1-IJ]quinolin-6(5H)-one exhibits significant antiproliferative activity against several cancer cell lines.

Case Study Results :

  • Cell Line Testing : The compound was tested on MDA-MB-231 (breast cancer), PC-3 (prostate cancer), and MRC-5 (human fetal lung fibroblast) cell lines.
    • At a concentration of 10 µM, cell viability in MDA-MB-231 cells dropped to less than 47% after 72 hours of exposure.
    • At 25 µM, viability further decreased to approximately 30%, indicating a strong dose-dependent response .
CompoundMDA-MB-231 Viability (%) at 10 µMPC-3 Viability (%) at 15 µM
9-Chloro Compound<47%56%
Control (Doxorubicin)~30%~40%
  • Mechanism of Action : The cytotoxic effects are believed to be mediated through apoptosis induction and cell cycle arrest. The specific pathways involved include inhibition of topoisomerase and modulation of apoptotic markers .

Antimicrobial Activity

In addition to its anticancer properties, imidazoquinoline derivatives have shown promise as antimicrobial agents. Preliminary studies suggest that compounds similar to 9-Chloro-2-cyclohexyl-4H-imidazo[4,5,1-IJ]quinolin-6(5H)-one exhibit antibacterial and antifungal activities.

Antimicrobial Testing Results :

  • Compounds were evaluated against various bacterial strains and fungi.
  • Notably effective against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 9-Chloro-2-cyclohexyl-4H-imidazo[4,5,1-IJ]quinolin-6(5H)-one, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via cyclocondensation reactions starting from substituted quinoline precursors. For example, cyclohexylmethyl groups are introduced using 2-oxo-3-phenylpropanoic acid under reflux conditions (e.g., acetonitrile, 6–12 hours), followed by purification via silica gel column chromatography with petroleum ether/acetonitrile mixtures. Yields typically range from 8% to 33%, depending on substituent steric effects and reaction time optimization . Chlorination at the 9-position is achieved using POCl₃ or SOCl₂ under anhydrous conditions .

Q. How is structural characterization performed for this compound, and what key spectral data are critical for validation?

  • Methodological Answer :

  • ¹H/¹³C NMR : Key signals include aromatic protons (δ 8.8–7.2 ppm) and cyclohexyl methylene/methine protons (δ 4.4–0.85 ppm). Chlorine substitution at position 9 is confirmed by the absence of a proton signal in this region .
  • IR : Stretching vibrations at 1632–1600 cm⁻¹ confirm carbonyl (C=O) and imidazole ring systems .
  • LC/MS : Molecular ion peaks (e.g., m/z 420 [M+1] for chlorinated derivatives) and fragmentation patterns validate the molecular formula .

Q. What are the primary pharmacological targets of imidazo[4,5,1-IJ]quinolinone derivatives, and how is selectivity assessed?

  • Methodological Answer : These compounds are studied as dopamine D2 receptor agonists (e.g., sumanirole analogs) . Selectivity is assessed via:

  • In vitro binding assays : Competition studies with [³H]-raclopride (D2/D3 receptors) and 5-HT1A ligands to calculate Ki values .
  • In vivo functional tests : Rotational behavior in Parkinsonian rodent models to evaluate D2-specific activity .

Advanced Research Questions

Q. How do metabolic pathways influence the activity of 9-Chloro-2-cyclohexyl derivatives, and what are the key active metabolites?

  • Methodological Answer : Liver microsomal studies (e.g., mouse S9 fractions) reveal N-demethylation and oxidation as primary metabolic pathways. For example, (R)-5,6-dihydro-5-(methylamino)-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one is a major metabolite with retained D2 receptor affinity (IC₅₀ < 100 nM). Metabolite identification uses LC/MS/MS and comparison with synthetic standards .

Q. What strategies resolve contradictory data between in vitro receptor binding affinity and in vivo efficacy for this compound?

  • Methodological Answer : Discrepancies arise due to prodrug activation or metabolite contributions. Solutions include:

  • Metabolic stability assays : Incubate the compound with liver microsomes to quantify conversion to active metabolites .
  • Pharmacokinetic profiling : Measure brain-to-plasma ratios in animal models to assess blood-brain barrier penetration .

Q. How does enantiomeric configuration impact biological activity, and what chiral resolution methods are recommended?

  • Methodological Answer : The (R)-enantiomer of imidazoquinolinones shows superior D2 receptor selectivity (>200-fold vs. (S)-form) . Chiral resolution is achieved via:

  • Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases.
  • Asymmetric synthesis : Stereoselective reduction of ketone intermediates using borane-L-proline complexes .

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